Cas no 623-17-6 (Furfuryl acetate)

Furfuryl acetate 化学的及び物理的性質
名前と識別子
-
- Furan-2-ylmethyl acetate
- 2-acetoxymethylfuran
- 2-furanmethanol acetate
- 2-Furylcarbinyl acetate
- Furfuryl Acetate
- FURFURYL ACETATE(AS)
- Acetic Acid Furfuryl Ester
- 2-Furanmethanol, acetate
- Furfuryl alcohol, acetate
- 2-Furfuryl acetate
- Acetic acid furfurylester
- 2-Furylmethyl acetate
- 2-Furanmethyl acetate
- 2-Furanmethanol, 2-acetate
- 2-Furfuryl-acetate
- FEMA No. 2490
- 3CJC9ALG3X
- DSSTox_CID_5346
- DSSTox_RID_77759
- DSSTox_GSID_25346
- Fur
- Furfuryl acetate
-
- MDL: MFCD00003251
- インチ: 1S/C7H8O3/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3
- InChIKey: CKOYRRWBOKMNRG-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=C([H])C([H])=C1C([H])([H])OC(C([H])([H])[H])=O
- BRN: 0116128
計算された属性
- せいみつぶんしりょう: 140.04700
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 39.4
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- 色と性状: 黄色の液体。果物の味、薬用の味、鼻をつく香りがします。
- 密度みつど: 1.118 g/mL at 25 °C(lit.)
- ふってん: 175-177 °C(lit.)
- フラッシュポイント: 華氏温度:150.8°f< br / >摂氏度:66°C< br / >
- 屈折率: n20/D 1.462(lit.)
- すいようせい: 0.5-1.0 g/100 mL at 23 ºC
- PSA: 39.44000
- LogP: 1.34270
- ようかいせい: アルコールやエーテルに溶け、水に溶けず、空気中で光にさらされると茶色になります。
- FEMA: 2490
Furfuryl acetate セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H227
- 警告文: P210-P280-P403+P235-P501
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S24/25-S37/39-S26
- RTECS番号:LU9120000
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
- セキュリティ用語:S24/25
- TSCA:Yes
Furfuryl acetate 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
Furfuryl acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15285-500g |
Furfuryl acetate, 97% |
623-17-6 | 97% | 500g |
¥5579.00 | 2023-02-26 | |
eNovation Chemicals LLC | D388592-500g |
Furfuryl acetate |
623-17-6 | 97% | 500g |
$335 | 2024-05-24 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0831850023-500g |
Furfuryl acetate |
623-17-6 | 97.0% | 500g |
¥ 258.8 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F51380-500g |
Furan-2-ylmethyl acetate |
623-17-6 | 99% | 500g |
¥198.0 | 2023-09-07 | |
Apollo Scientific | OR6041-25g |
Furfuryl acetate |
623-17-6 | 98+% | 25g |
£15.00 | 2025-03-21 | |
MedChemExpress | HY-W010321-500mg |
Furfuryl acetate |
623-17-6 | 500mg |
¥2800 | 2024-04-18 | ||
abcr | AB116891-100 g |
Furfuryl acetate, 97%; . |
623-17-6 | 97% | 100 g |
€98.30 | 2023-07-20 | |
Ambeed | A265513-100g |
Furan-2-ylmethyl acetate |
623-17-6 | 98% | 100g |
$41.0 | 2025-02-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD131699-25g |
Furan-2-ylmethyl acetate |
623-17-6 | 98% | 25g |
¥20.0 | 2024-04-18 | |
TRC | F864283-500mg |
Furfuryl Acetate |
623-17-6 | 500mg |
$64.00 | 2023-05-18 |
Furfuryl acetate サプライヤー
Furfuryl acetate 関連文献
-
1. Role of lattice strain in bifunctional catalysts for tandem furfural hydrogenation–esterificationLuqman H. Hashim,Ahmed Halilu,Yahaya Balarabe Umar,Mohd Rafie Bin Johan,Mohamed Kheireddine Aroua,Paramita Koley,Suresh K. Bhargava Catal. Sci. Technol. 2023 13 774
-
M. Pilar Delgado de la Torre,Feliciano Priego-Capote,María Dolores Luque de Castro Anal. Methods 2015 7 1758
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Heteroaromatic compounds Heteroaromatic compounds
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Heteroaromatic compounds
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
Furfuryl acetateに関する追加情報
Furfuryl acetate (CAS No. 623-17-6): Chemical Profile and Emerging Applications
Furfuryl acetate, with the chemical formula C7H8O2 and CAS number 623-17-6, is an ester derivative that has garnered significant attention in the chemical and pharmaceutical industries due to its versatile reactivity and broad spectrum of applications. This compound, also known as 2-furoyl acetate, is a clear, colorless liquid with a characteristic fruity odor, making it a valuable intermediate in organic synthesis and industrial processes.
The structural integrity of furfuryl acetate features a furfuryl group (C5H4O) attached to an acetyl moiety (CH3COO-). This unique configuration imparts distinct chemical properties that make it highly useful in various synthetic pathways. The compound's ability to participate in nucleophilic addition reactions, condensation reactions, and hydrogenation processes underscores its importance in the synthesis of more complex molecules.
In recent years, furfuryl acetate has found increasing relevance in the field of medicinal chemistry. Its role as a precursor in the synthesis of pharmacologically active compounds has been extensively studied. For instance, researchers have explored its utility in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The ester group in furfuryl acetate allows for facile modifications, enabling chemists to tailor molecular structures for enhanced biological activity.
A notable application of furfuryl acetate lies in its use as a solvent and reagent in polymer chemistry. Its ability to dissolve a wide range of polymers makes it a preferred choice for formulating resins and coatings. Additionally, the compound's compatibility with other monomers and additives enhances its utility in producing high-performance materials with specific mechanical and thermal properties.
The agrochemical sector has also recognized the potential of furfuryl acetate. It serves as an intermediate in the synthesis of herbicides and fungicides, contributing to the development of more effective crop protection agents. The compound's stability under various environmental conditions ensures consistent performance in agricultural applications.
Recent advancements in green chemistry have prompted investigations into sustainable methods for producing furfuryl acetate. Researchers are exploring biocatalytic routes that minimize waste and energy consumption. These efforts align with global initiatives to promote environmentally friendly chemical processes, ensuring that the demand for this compound can be met responsibly.
The pharmaceutical industry continues to leverage furfuryl acetate for its role in drug discovery and development. Its incorporation into novel molecular frameworks has led to the identification of promising candidates for treating neurological disorders, infectious diseases, and metabolic conditions. The compound's versatility as a synthetic building block remains a cornerstone in medicinal chemistry innovation.
In conclusion, furfuryl acetate (CAS No. 623-17-6) is a multifaceted compound with far-reaching applications across multiple industries. Its unique chemical properties make it indispensable in organic synthesis, polymer production, agrochemical formulations, and pharmaceutical research. As scientific understanding evolves, the potential uses for this compound are expected to expand further, driven by ongoing research and technological advancements.
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